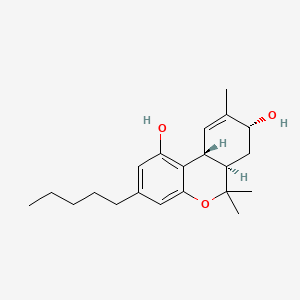
8-Hydroxy-delta(9)-tetrahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-delta(9)-tetrahydrocannabinol is a natural product found in Cannabis sativa with data available.
Applications De Recherche Scientifique
Pharmacological Properties
1. Cannabinoid Receptor Interaction:
8-hydroxy-THC acts as a partial agonist at both CB1 and CB2 cannabinoid receptors, similar to delta-9-tetrahydrocannabinol (delta-9-THC). However, it exhibits a non-selective binding profile, which may influence its pharmacological effects differently compared to delta-9-THC . Research indicates that 8-hydroxy-THC has lower psychoactive potency than delta-9-THC, estimated at about 75% of the latter's effects .
2. Stability and Synthesis:
The compound is more stable than delta-9-THC and can be synthesized more easily, making it an attractive candidate for various applications in medicinal chemistry. The synthesis of 8-hydroxy-THC from cannabidiol (CBD) has been explored using continuous-flow techniques, facilitating its production for research and therapeutic purposes .
Therapeutic Applications
1. Anti-Cancer Potential:
Studies have suggested that cannabinoids, including 8-hydroxy-THC, may possess anti-proliferative properties against certain cancer types. Delta-9-THC has been shown to inhibit the growth of breast cancer cells and lung metastases, indicating that its analogs might exhibit similar effects . The specific mechanisms by which 8-hydroxy-THC may exert these effects are still under investigation.
2. Neuroprotective Effects:
Preliminary evidence suggests that cannabinoids can offer neuroprotective benefits. The interaction of 8-hydroxy-THC with cannabinoid receptors may play a role in mitigating neuroinflammation and promoting neuronal survival in various models of neurodegenerative diseases .
Case Studies
1. Psychotic Symptoms Associated with Use:
A case report documented instances of psychosis in patients who used 8-hydroxy-THC. Three individuals developed psychotic symptoms that were temporally associated with their use of the compound, highlighting the need for caution in its application . This raises important considerations regarding the risk-benefit profile of cannabinoids in therapeutic settings.
2. Clinical Observations:
In clinical settings, patients exhibiting symptoms related to 8-hydroxy-THC use have been treated with antipsychotic medications after presenting with severe psychiatric symptoms. These cases underline the importance of monitoring cannabinoid use in vulnerable populations .
Comparative Data Table
| Property | Delta-9-Tetrahydrocannabinol | 8-Hydroxy-delta(9)-Tetrahydrocannabinol |
|---|---|---|
| Psychoactivity | High | Moderate (75% potency) |
| Receptor Selectivity | CB1 selective | Non-selective (CB1 & CB2) |
| Stability | Less stable | More stable |
| Synthesis Ease | Complex | Easier via continuous-flow techniques |
| Therapeutic Potential | Anti-nausea, appetite stimulant | Anti-cancer potential, neuroprotective effects |
Propriétés
Numéro CAS |
34984-78-6 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(6aR,8R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,8-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1 |
Clé InChI |
INKUWBOHCFHXTJ-BRWVUGGUSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |
SMILES isomérique |
CCCCCC1=CC(=C2[C@@H]3C=C([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |
Key on ui other cas no. |
34984-78-6 |
Synonymes |
(6aalpha,8alpha,10abeta)-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol (6aR-(6aalpha,8beta,10abeta))-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol 8 alpha-hydroxy-delta (9)-THC 8 beta-hydroxy-delta (9)-THC 8 beta-hydroxy-delta(9)-tetrahyrocannabinol 8-hydroxy-delta(9)-tetrahydrocannabinol 8-OHTHC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















